Product packaging for Carboxyl radical(Cat. No.:CAS No. 14485-07-5)

Carboxyl radical

Cat. No.: B224956
CAS No.: 14485-07-5
M. Wt: 44.009 g/mol
InChI Key: CURLTUGMZLYLDI-UHFFFAOYSA-N
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Description

The carboxyl radical (•COOH) is a key reactive intermediate in organic synthesis, playing a pivotal role in novel pathways for constructing carbon-carbon and carbon-heteroatom bonds. Its generation and subsequent reactivity are central to advanced synthetic methodologies, particularly in decarboxylative functionalization, which allows the use of widely available, stable carboxylic acids as radical precursors . This transformation is promising for building molecular complexity in drug discovery and materials science. Modern research leverages photocatalytic systems to efficiently generate carboxyl radicals from carboxylic acids. These methods often employ cost-effective catalysts, such as photoactivated ketones, which facilitate selective O–H bond activation through a hydrogen atom transfer (HAT) process . Once formed, the this compound readily undergoes decarboxylation, releasing carbon dioxide (CO₂) and yielding a carbon-centered alkyl radical (R•) . This alkyl radical is the key species that engages in a wide array of subsequent transformations, including dimerization to form alkanes (as in the Kolbe electrolysis) , as well as the formation of new C–C, C–S, and C–Cl bonds . The ability to trigger these reactions via photoredox catalysis provides a sustainable and easily controllable alternative to traditional thermal methods . The primary research value of reagents that generate carboxyl radicals lies in their application to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. They enable a disconnection strategy that is complementary to traditional ionic chemistry, offering a different approach to regioselectivity, as demonstrated in anti-Markovnikov additions to alkenes . Furthermore, recent advancements in metal-free catalytic systems simplify the photocatalytic process, reducing costs and avoiding potential metal contamination in the final products, which is a significant advantage for the synthesis of functional compounds and drugs . This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CO2 B224956 Carboxyl radical CAS No. 14485-07-5

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/CO2/c2-1-3
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InChI Key

CURLTUGMZLYLDI-UHFFFAOYSA-N
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Canonical SMILES

C(=O)=O
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Molecular Formula

CO2
Record name CARBON DIOXIDE
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Related CAS

26796-46-3
Record name Carbon dioxide, dimer
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DSSTOX Substance ID

DTXSID4027028
Record name Carbon dioxide
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Molecular Weight

44.009 g/mol
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Physical Description

Carbon dioxide appears as a colorless odorless gas at atmospheric temperatures and pressures. Relatively nontoxic and noncombustible. Heavier than air and may asphyxiate by the displacement of air. Soluble in water. Forms carbonic acid, a mild acid. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze food, to control chemical reactions, and as a fire extinguishing agent., Carbon dioxide, refrigerated liquid appears as a colorless liquid. Relatively heavier than air and can asphyxiate by the displacement of air. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used as a refrigerant and in making carbonated beverages. Used to freeze food, to control chemical reactions and as a fire extinguishing agent., Carbon dioxide, solid appears as an odorless, white solid. Can cause damaging frostbite. Noncombustible and nontoxic. Liquefies at -109 °F. Can asphyxiate by displacement of air. Used as a refrigerant., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA; Other Solid, A colourless gas under normal environmental conditions with a slight pungent odour. Commercial carbon dioxide is shipped and handled as a liquid in pressurised cylinders or bulk storage systems, or in compressed solid blocks of ‘dry ice’. Solid (dry ice) forms usually contain added substances, such as propylene glycol or mineral oil, as binders, Colorless, odorless gas; Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice; [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice.]
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Boiling Point

Sublimes (NIOSH, 2023), -78.464 °C (sublimes), sublimes, Sublimes
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Flash Point

Not applicable
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Solubility

0.2 % at 77 °F (NIOSH, 2023), In water, 2.9X10+3 mg/L at 25 °C, Solubility in water (mL CO2/100 mL H2O at 760 mm Hg): 171 at 0 °C; 88 at 20 °C; 36 at 60 °C, Solubility in water: 0.704X10-3 mole fraction of CO2 in the liquid phase at 25 °C (gas at a partial pressure of 101.325 kPa in equilibrium with the solution), Miscible with water (1.7 v/v at 0 °C, 0.76 v/v at 25 °C at 760 mm Hg partial pressure of CO2)., For more Solubility (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page., 1.48 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 88, (77 °F): 0.2%
Record name CARBON DIOXIDE
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Density

1.56 at -110.2 °F (USCG, 1999) - Denser than water; will sink, Absolute density: 0.1146 lb/cu ft at 25 °C; density: (gas at 0 °C) 1.976 g/L at 760 mm Hg; (liq at 0 °C) 0.914 at 34.3 atm; (solid) at -56.6 °C) 1.512; critical density: 0.464, Density: 1.799 g/L, Liquid: volatile, odorless, density 1.101 at -37 °C, specific volume 8.76 cu ft/lb at 70 °F, Absolute density, gas at 101.325 kPa at 0 °C: 1.9770 kg/cu m; relative density, gas at 101.325 kPa at 0 °C (Air = 1): 1.53, Latent heat of vaporization = 353.4 J/g at the triple point; 231.3 J/g at 0 °C; viscosity = 0.015 mPa-sec at 298 K and 101.3 kPa; gas density = 1.976 g/L at 273 K and 101.3 kPa, 1.56 at -110.2 °F, 1.53(relative gas density)
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Record name CARBON DIOXIDE
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Carbon dioxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0103.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.53 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.53 at 78.2 °C (Air = 1), Relative vapor density (air = 1): 1.5, 1.53
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Vapor Pressure

56.5 atm (NIOSH, 2023), Vapor pressure = 10.5 mm Hg at -120 °C; 104.2 mm Hg at -100 °C; 569.1 mm Hg at -82 °C, 4.83X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5720, 56.5 atm
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Impurities

May contain traces of hydrogen sulfide and sulfur dioxide., The main impurities present in ... carbon dioxide /from natural sources / are methane and hydrogen sulfide., The necessary degree of purity is dependent on the final use to which the carbon dioxide is put. Because a large proportion is used in the food and drink industries, the major criteria for the quality of the carbon dioxide are that it should be free of odor and taste. Thus, all contaminants that could contribute to these two properties (e.g., sulfur compounds, oils, and hydrocarbons) should be removed, preferably to less than mg/kg levels. The main impurities present to any significant degree in the final purified product are usually nitrogen, oxygen, and argon (from air), and hydrogen and carbon monoxide (if the carbon dioxide came from a process-gas source).
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Color/Form

Colorless gas, Liquid: colorless, Solid (dry ice): white, snow-like flakes or cubes, Colorless ... gas [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice].

CAS No.

124-38-9, 14485-07-5, 18923-20-1
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Melting Point

-109.3 °F (USCG, 1999), -109 °F (Sublimes) (NIOSH, 2023), -56.558 °C (triple point), -56.5 °C, -109 °F (sublimes), -109 °F (Sublimes)
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Mechanisms of Carboxyl Radical Formation

Electron Transfer Initiated Formation

Electron transfer processes are fundamental to many radical generation methods, including photochemistry and electrochemistry, where the direct transfer of an electron initiates the cascade leading to radical formation.

Oxidative Single-Electron Transfer (SET) is a key mechanism by which carboxyl radicals are formed. This process involves the removal of an electron from a molecule, creating a radical cation or, in the case of carboxylates, leading to the formation of a carboxyl radical.

Photocatalytic SET: In photoredox catalysis, excited photocatalysts act as potent oxidants. They can accept an electron from a carboxylate anion, forming a this compound. This is a common pathway in photoinduced decarboxylation reactions. researchgate.netrsc.orgrsc.orgrsc.orgacs.org The driving force for this electron transfer is the redox potential of the excited photocatalyst relative to the carboxylate.

Electrochemical SET: Anodic oxidation in electrochemical methods is inherently an SET process. The carboxylate anion loses an electron at the anode, generating the this compound. libretexts.orgwhiterose.ac.ukresearchgate.netresearchgate.net This is the foundational step in Kolbe electrolysis.

Chemical Oxidant SET: Various chemical oxidants can also initiate SET from carboxylates, leading to the formation of carboxyl radicals. libretexts.orgresearchgate.net For example, certain metal ions in higher oxidation states or specific organic oxidants can accept an electron from a carboxylate.

In all these SET pathways, the initial electron removal from the carboxylate anion (RCOO⁻) generates the highly reactive this compound (RCOO•), which is poised for subsequent decarboxylation to yield the corresponding alkyl or aryl radical (R• or Ar•) and CO2. libretexts.orgrsc.orgrsc.orgnih.gov

Compound List

this compound (RCOO•)

Alkyl radical (R•)

Aryl radical (Ar•)

Carboxylic acid (RCOOH, ArCOOH)

Carboxylate anion (RCOO⁻, ArCOO⁻)

Carbon dioxide (CO2)

Barton ester

Anhydride intermediate

Hypervalent iodine compounds

N-hydroxyphthalimide (NHPI) esters

Iridium complexes

Ruthenium complexes

Copper salts (Cu(II), Cu(I))

Iron salts (Fe(III), Fe(II))

Cerium salts (Ce(III), Ce(IV))

Photocatalyst

Hydroxyl radical (•OH)

Solvated electron (e⁻)

Hydrogen atom (H•)

Alkanes

Carbocations

Carbanions

TEMPO

DABSO

1-hydroxybenzotriazole (B26582) (HOBt)

Alkyl halides

Aryl halides

Aldehydes

Ketones

Amides

Esters

Sulfones

Olefins

Acyl radicals

Ligand-to-Metal Charge Transfer (LMCT) Processes

Ligand-to-Metal Charge Transfer (LMCT) is a photochemical process where light excitation causes an electron to transfer from a ligand-centered orbital to a metal-centered orbital within a metal complex. In the context of this compound formation, this typically involves a metal-carboxylate complex. Upon photoexcitation, the LMCT process triggers the homolytic cleavage of the metal-oxygen bond, releasing a this compound and a reduced metal species. acs.orgfrontiersin.orgrsc.org

This mechanism is particularly effective with metal ions in high oxidation states, such as Cu(II), Fe(III), Ag(II), and Ce(IV), which act as electron acceptors. The general pathway involves the coordination of a carboxylic acid to a suitable metal precursor, forming a photoreactive metal-carboxylate complex. Subsequent irradiation with light (often visible or UV) induces the LMCT, leading to the dissociation of the metal-oxygen bond and the generation of the this compound. frontiersin.orgrsc.orgnih.govrsc.orgnih.gov This process bypasses the thermodynamic limitations of conventional photocatalysts and can activate substrates that are otherwise inert. researchgate.net

Key Research Findings and Applications:

Chromium Catalysis: Chromium(III) carboxylate complexes, often facilitated by bipyridyl ligands, can undergo photolytic dissociation via LMCT. This process generates carboxyl radicals which then decarboxylate to form alkyl radicals, enabling applications in stereoselective Nozaki-Hiyama-Kishi (NHK) allylation reactions. acs.org

Copper-Mediated Reactions: Copper(II) carboxylates are widely employed in LMCT-driven decarboxylative transformations. Upon visible light irradiation, Cu(II) carboxylates undergo LMCT, leading to the homolytic cleavage of the C–O bond and the formation of carboxyl radicals. These radicals then decarboxylate, yielding aryl or alkyl radicals that can participate in various cross-coupling reactions, including C–N, C–O, and C–C bond formations. rsc.orgnih.govmdpi.comum.esresearchgate.net This approach has proven effective for the decarboxylative fluorination of aryl carboxylic acids. um.esresearchgate.net

Iron Catalysis: Iron(III) carboxylate complexes can also initiate radical formation through LMCT. Under visible light, Fe(III)–carboxylate complexes undergo homolytic cleavage of the Fe–O bond, generating carboxyl radicals that decarboxylate to form alkyl radicals. This pathway has been utilized in reactions such as the Giese reaction for carbon-carbon bond formation. rsc.org

Cerium and Silver Catalysis: Cerium(IV) carboxylates, upon UV light irradiation, can undergo LMCT-enabled decarboxylation to produce alkyl radicals. nih.gov Similarly, silver(II) complexes with fluoroalkyl carboxylates can be excited via LMCT, leading to photolysis and decarboxylation, generating fluoroalkyl radicals. frontiersin.org

Table 1: Examples of this compound Formation via LMCT Processes

Metal CatalystLigand TypeCarboxylic Acid TypeLight SourceResulting Radical (after decarboxylation)Key Application/ObservationSource(s)
Cr(III)BipyridylCarboxylic acidLightAlkyl radicalNHK allylation acs.org
Cu(II)CarboxylateAryl/AliphaticVisible LightAryl/Alkyl radicalCross-coupling, Fluorination rsc.orgnih.govum.esresearchgate.net
Fe(III)CarboxylateCarboxylic acidVisible LightAlkyl radicalGiese reaction rsc.org
Ce(IV)CarboxylateAliphaticUV LightAlkyl radicalDecarboxylation nih.gov
Ag(II)Fluoroalkyl carboxylateFluoroalkyl carboxylic acid440 nmFluoroalkyl radicalDecarboxylation frontiersin.org

Enzymatic Formation Mechanisms

Enzymes are nature's catalysts, capable of mediating highly specific and complex chemical transformations, including those involving radical intermediates. While not always directly forming a "this compound" in isolation, many enzymes facilitate radical decarboxylation reactions where the carboxylate group is the source of the radical. These mechanisms often rely on cofactors or specific amino acid residues within the enzyme's active site. oup.comnih.gov

Key Enzyme Classes and Mechanisms:

Glycyl Radical Enzymes (GREs): This class of enzymes catalyzes chemically challenging reactions, including non-oxidative radical decarboxylations, often involving carboxylic acid substrates. nih.govacs.org GREs typically feature a conserved glycine (B1666218) residue in their active site, which, upon activation, forms a stable α-carbon radical. This enzyme-bound radical can then interact with the substrate's carboxylate group. Proposed mechanisms include a Kolbe-type decarboxylation, where the enzyme radical initiates the process via one-electron oxidation of the carboxylate, or a hydrogen atom transfer (HAT) mechanism followed by decarboxylation. acs.org Enzymes like hydroxyphenylacetate decarboxylase (HPAD) and phenylacetate (B1230308) decarboxylase (PAD) are examples where different strategies for radical decarboxylation of carboxylic acids are employed. acs.org

Radical SAM Enzymes: These enzymes utilize S-adenosylmethionine (SAM) as a precursor for radical generation. oup.comnih.gov Typically, an [Fe₄S₄] cluster within the enzyme reduces SAM, leading to the homolytic cleavage of its cobalt-carbon bond and the formation of a highly reactive 5′-deoxyadenosyl radical (5′-dA•). This radical can then abstract a hydrogen atom from a substrate, initiating radical cascades. While not directly forming a this compound, they are central to many biological radical transformations. oup.com

Other Enzymatic Pathways:

UstD enzyme: This enzyme catalyzes a decarboxylative aldol (B89426) reaction of L-aspartic acid. The decarboxylation step, which releases CO₂, is considered an irreversible step in the reaction and likely proceeds through a radical intermediate derived from the carboxylate. rsc.org

FAD-dependent enzymes: Certain flavin-dependent enzymes, such as ene-reductases (EREDs), when combined with exogenous photoredox catalysts, can generate amidyl radicals from suitable precursors, enabling C–N bond formation. nih.gov

Table 2: Enzymatic Mechanisms Leading to Radical Decarboxylation of Carboxylates

Enzyme Class/NameCofactor/MediatorSubstrate TypeRadical Intermediate Formed (or precursor)Proposed Mechanism of Radical GenerationKey Biological Role/ApplicationSource(s)
Glycyl Radical Enzymes (GREs)Glycine residueCarboxylic acidsThis compound (or related)1-e⁻ oxidation of carboxylate; HATDecarboxylation reactions acs.org
Radical SAM EnzymesS-adenosylmethionine (SAM)Various5′-deoxyadenosyl radical (5′-dA•)1-e⁻ reduction of SAM, Co-C bond homolysisVarious metabolic processes oup.comnih.gov
UstDNot specifiedL-aspartic acidLikely this compound intermediateDecarboxylationAldol reaction rsc.org
Ene-reductases (EREDs) + PhotoredoxFlavin, Photoredox CatalystAmidyl precursorsAmidyl radicalEnzyme-gated reduction of substrateC–N bond formation nih.gov

Compound List

this compound

Chromium(III) carboxylate complexes

Copper(II) carboxylates

Iron(III) carboxylates

Cerium(IV) carboxylates

Silver(II) complexes

Bismuth(III) chloride (BiCl₃)

S-adenosylmethionine (SAM)

Adenosylcobalamin (AdoCbl)

Glycine

Flavin

L-aspartic acid

Amidyl radical

Alkyl radical

Aryl radical

Fluoroalkyl radical

Reactivity and Reaction Pathways of Carboxyl Radicals

Decarboxylation and Fragmentation Pathways

Unimolecular Decomposition

The unimolecular decomposition of a carboxyl radical (RCOO•) is primarily characterized by the facile extrusion of carbon dioxide (CO₂), yielding an alkyl or aryl radical (R•) and CO₂. This process is a cornerstone of many decarboxylation reactions.

Mechanism: The RCOO• radical can decompose via homolytic cleavage of the C–COO bond. This process is often thermodynamically favorable due to the stability of the resulting radical and the formation of the stable CO₂ molecule. The rate of decomposition is influenced by the structure of the R group and the reaction conditions.

Formation of Alkyl/Aryl Radicals: The primary products of this decomposition are alkyl (R•) or aryl (Ar•) radicals, which are highly reactive species capable of participating in a variety of subsequent transformations. For instance, in Kolbe electrolysis, the anodic oxidation of carboxylate salts generates carboxylate radicals, which then decarboxylate to alkyl radicals that can dimerize ( google.com, orgoreview.com, wikipedia.org, organicchemistrytutor.com). Photoredox catalysis also provides efficient pathways for generating these radicals from carboxylic acids or their derivatives through single-electron transfer (SET) or other mechanisms ( nih.gov, rsc.org, bham.ac.uk, researchgate.net, nih.gov, thieme-connect.com, chemrxiv.org, rsc.org, sioc.ac.cn, researchgate.net, thieme-connect.com).

Specific Reaction Classes

Following their formation and unimolecular decomposition, the resulting alkyl, aryl, or acyl radicals engage in a diverse array of reactions.

Intramolecular cyclization reactions involving radicals derived from carboxyl radicals are powerful tools for constructing cyclic molecules. While the this compound (RCOO•) itself is less commonly implicated directly in cyclization before decarboxylation, the acyl (RCO•) or alkyl/aryl (R•) radicals generated from it frequently undergo such transformations.

Acyl Radical Cyclization: Acyl radicals (RCO•), formed after the decarboxylation of α-keto acids or other precursors, can readily undergo intramolecular addition to unsaturated functional groups within the same molecule. This pathway is instrumental in the synthesis of cyclic ketones and heterocycles ( sioc-journal.cn, organic-chemistry.org, nih.gov). For example, acyl radicals derived from alkenals can cyclize onto the alkene moiety to form five- and six-membered cyclic ketones with good yields ( organic-chemistry.org).

Decarboxylative Radical Cyclization: Processes that combine decarboxylation with subsequent intramolecular radical cyclization are highly efficient for building complex cyclic frameworks. Kolbe electrolysis of unsaturated carboxylic acids, for instance, can initiate decarboxylation, followed by intramolecular radical cyclization of the generated alkyl radical ( organic-chemistry.org). Similarly, photoinduced decarboxylation of aromatic carboxylic acids can lead to acyl radicals that cyclize intramolecularly to form dibenzocycloketones ( researchgate.net, rsc.org).

The alkyl, aryl, or acyl radicals generated from this compound precursors serve as key intermediates in various cross-coupling and functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Decarboxylative carbometalation involves the decarboxylation of a carboxylic acid derivative, followed by the formation of a carbon-metal bond. This strategy has been particularly successful in the functionalization of aromatic carboxylic acids.

Mechanism and Applications: Copper-catalyzed decarboxylative carbometalation of benzoic acids, often facilitated by photoinduced ligand-to-metal charge transfer (LMCT), allows for the generation of aryl radicals. These radicals are subsequently captured by copper complexes, forming arylcopper(III) intermediates that undergo facile reductive elimination. This methodology has been applied to aromatic decarboxylative fluorination ( organic-chemistry.org, thieme-connect.com), sulfoximination ( d-nb.info), and thianthrenation ( nih.gov), providing mild routes to valuable functionalized aromatics. For example, the decarboxylative fluorination of benzoic acids using copper catalysis can achieve yields of up to 90% ( organic-chemistry.org).

Reaction TypeStarting Material ExampleConditionsProduct TypeYield RangeCitation
Decarboxylative FluorinationBenzoic AcidsCu catalysis, LMCT, photoirradiationAryl FluoridesHigh organic-chemistry.org, thieme-connect.com
Decarboxylative SulfoximinationBenzoic AcidsCu catalysis, LMCT, photoirradiationN-Arylated SulfoximinesGood d-nb.info
Decarboxylative Thianthrenation(Hetero)aryl Carboxylic AcidsCu(II) catalysis, photoinduced LMCT(Hetero)aryl Thianthrenium SaltsExcellent nih.gov

Decarboxylative acylation leverages the generation of acyl radicals (RCO•) from this compound precursors, which then act as acylating agents. This is a significant method for introducing carbonyl groups into organic molecules.

Methods and Scope: Visible-light photoredox catalysis has been instrumental in advancing decarboxylative acylation, particularly using α-keto acids as precursors. These reactions generate acyl radicals that can undergo coupling with various substrates, such as alkenes, to form ketones. Yields for these transformations can range from moderate to excellent, often exceeding 90% ( nih.gov, chinesechemsoc.org, researchgate.net, nih.gov). For instance, the photocatalytic decarboxylative coupling of α-keto carboxylic acids with alkenes can yield aryl ketones in 45–94% ( nih.gov). Carboxylic acids can also participate in decarboxylative acylation with thioesters, mediated by photoredox and nickel catalysis, to construct complex ketones ( chinesechemsoc.org).

Reaction TypePrecursor ExampleCoupling PartnerCatalyst SystemProduct TypeYield RangeCitation
Decarboxylative Acylationα-Keto AcidsAlkenesPhotoredox catalysis (e.g., Ir(III))Aryl Ketones45–94% nih.gov, researchgate.net, nih.gov
Decarboxylative AcylationAliphatic Carboxylic AcidsThioestersPhotoredox/Ni catalysisAryl Alkyl KetonesUp to 98% chinesechemsoc.org
Decarboxylative Acylation/Cyclizationα-Keto AcidsVariousPhotoredox catalysisCyclic KetonesGood sioc-journal.cn

These reactions involve the generation of alkyl or aryl radicals from this compound precursors, which then participate in alkylation or arylation processes.

Decarboxylative Alkylation: Aliphatic carboxylic acids are frequently employed as sources of alkyl radicals for C(sp³)–C bond formation. Visible-light-induced decarboxylative alkylation of heterocyclic aromatics using anthocyanins as photocatalysts provides a mild route to alkylated heterocycles ( nih.gov). This strategy, often involving N-hydroxyphthalimide esters or other activated carboxylic acid derivatives, is a versatile method for generating alkyl radicals that can undergo various coupling reactions ( thieme-connect.com). Aldehydes can also serve as precursors to acyl radicals, which upon decarbonylation yield alkyl radicals for subsequent alkylation reactions, often mediated by hydrogen atom transfer (HAT) and nickel catalysis ( chemrevlett.com, researchgate.net).

Reaction TypePrecursor ExampleCoupling PartnerCatalyst SystemProduct TypeYield RangeCitation
Decarboxylative AlkylationAliphatic Carboxylic AcidsHeterocyclic AromaticsAnthocyanins (photocatalyst)Alkylated HeterocyclesModerate to Good nih.gov
Decarboxylative AlkylationAliphatic Carboxylic AcidsVariousVarious (e.g., NHP esters)C(sp³)–C bondsBroad Scope thieme-connect.com
Decarboxylative Alkylation (via Acyl)AldehydesAryl/Alkyl BromidesPhotoredox/HAT/Ni catalysisKetones, Secondary AlcoholsExcellent chemrevlett.com, researchgate.net

Decarboxylative Arylation: Aryl radicals, generated from aryl carboxylic acids, are valuable intermediates for arylation reactions. Visible-light-mediated decarboxylation of aryl carboxylic acids, often facilitated by copper catalysis and LMCT, provides a mild pathway to aryl radicals that can undergo arylation ( rsc.org, thieme-connect.com). This approach has been particularly useful for late-stage functionalization of complex molecules ( organic-chemistry.org, nih.gov). Furthermore, photoredox-catalyzed decarboxylative arylation of α-amino acids offers a method to convert biomass-derived compounds into pharmacophores ( mdpi.com, researchgate.net).

Reaction TypePrecursor ExampleCoupling PartnerCatalyst SystemProduct TypeYield RangeCitation
Decarboxylative ArylationAryl Carboxylic AcidsAryl HalidesMetallaphotoredox catalysisBiarylsGood thieme-connect.com
Decarboxylative ArylationAryl Carboxylic AcidsVariousPhotoredox catalysis, Cu catalysis, LMCTArylated ProductsMild rsc.org, thieme-connect.com
Decarboxylative Arylationα-Amino AcidsAryl HalidesPhotoredox catalysisBenzylic Amine StructuresEfficient mdpi.com, researchgate.net
Decarboxylative CarbometalationBenzoic AcidsFluorinating AgentsCu catalysis, LMCT, photoirradiationAryl FluoridesGood organic-chemistry.org, thieme-connect.com

The study of carboxyl radicals and their subsequent transformations continues to be an active area of research, offering efficient and atom-economical routes to a wide range of organic compounds.

Theoretical and Computational Investigations of Carboxyl Radicals

Quantum Chemical Methodologies

The choice of computational methodology is paramount in achieving a reliable description of radical species. Carboxyl radicals, with their open-shell electronic nature, present unique challenges that have been addressed by a range of quantum chemical methods.

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the inclusion of empirical parameters derived from experimental data. For open-shell systems like carboxyl radicals, high-level correlated methods are often required to accurately describe their electronic structure.

Coupled-Cluster (CC) Theory : The Coupled-Cluster Singles and Doubles with a perturbative triples correction, denoted as CCSD(T) , is often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. dominican.edu It is a single-reference method that provides an excellent approximation for systems where the electronic ground state is well-described by a single Slater determinant. chemrxiv.org However, its high computational cost, which scales unfavorably with the size of the molecule, can limit its application to smaller systems. nist.gov For radicals, both unrestricted and restricted open-shell formalisms of CCSD(T) are employed to handle the unpaired electron. mdpi.com

Quadratic Configuration Interaction (QCISD) : Similar to Coupled-Cluster, QCISD methods also account for electron correlation. Studies on radicals have utilized QCISD and the related QCISD(T) to investigate reaction energetics, providing reliable data that often agrees well with higher-level calculations. dominican.eduacs.org

Multiconfigurational Methods (CASSCF and CASPT2) : When a single determinant is insufficient to describe the electronic state, such as in bond-breaking processes, excited states, or molecules with significant static correlation, multiconfigurational methods are necessary. nih.gov The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description by including all important electronic configurations in a defined "active space" of orbitals. nih.govresearchgate.net However, CASSCF often lacks dynamic correlation. This is typically added using a second-order perturbation theory correction, known as CASPT2 (Complete Active Space with Second-order Perturbation Theory). mcmaster.canist.gov The CASSCF/CASPT2 approach has been successfully applied to study the excited states of radicals and reaction pathways where electronic states are close in energy. researchgate.netmcmaster.catandfonline.com

Gaussian-n (Gn) and Complete Basis Set (CBS) Theories : These are composite methods that approximate a very high-level calculation through a series of lower-level calculations and empirical corrections. nist.gov Methods like G2(MP2,SVP) and CBS-4 have been specifically used to calculate the thermodynamic properties, such as enthalpies of formation, for carbonyl and carboxyl radicals. researchgate.netrsc.org These methods aim to achieve "chemical accuracy" (typically within ~1-2 kcal/mol of experimental values) at a more manageable computational cost than a single, very high-level calculation. rsc.orgchemrj.org

The table below summarizes key applications of these ab initio methods in the study of radical species.

MethodApplication AreaKey Features
CCSD(T) High-accuracy energy calculations, benchmarking. dominican.educhemrxiv.org"Gold standard" for single-reference systems; computationally expensive. nist.gov
QCISD(T) Reaction energetics, stable species. dominican.eduacs.orgProvides results similar to CCSD(T) for many systems.
CASSCF Multireference systems, bond breaking, excited states. nih.govresearchgate.netDescribes static correlation; defines an active space of orbitals and electrons.
CASPT2 High-accuracy multireference energies. mcmaster.canist.govAdds dynamic correlation to a CASSCF reference wave function.
G2(MP2,SVP) Thermochemistry (enthalpies of formation). researchgate.netrsc.orgComposite method combining several calculations for efficiency.
CBS-4 Thermochemistry (enthalpies of formation). researchgate.netrsc.orgA Complete Basis Set composite method with empirical corrections.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of computational cost and accuracy. acs.org Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density. The challenge lies in finding the exact exchange-correlation functional, which must be approximated. The performance of DFT for radicals is highly dependent on the chosen functional.

B3LYP : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP ) functional is one of the most widely used hybrid GGA functionals. mdpi.com It incorporates a fraction of exact Hartree-Fock exchange, which often improves its performance for many systems compared to pure DFT functionals. It has been used extensively to study the geometries and spin densities of radicals, including carboxylate-related systems like the benzoate (B1203000) anion radical. mdpi.comresearchgate.net However, B3LYP can sometimes show significant errors in reaction energetics for radicals when compared to higher-level methods. nih.gov

BH&HLYP : This hybrid functional includes a higher percentage of Hartree-Fock exchange (50%) than B3LYP. This can be advantageous for studying certain reaction barriers but may perform less well for other properties. It has been used in studies of radical reactions and geometries. dominican.educhemrxiv.org

M05 and M06 Functionals : The Minnesota functionals, developed by Truhlar and coworkers, were specifically designed to perform well for a broad range of chemical problems, including thermochemistry, kinetics, and noncovalent interactions. The M05-2X and M06-2X hybrid meta-GGA functionals, which include 56% and 54% Hartree-Fock exchange respectively, have shown excellent performance for calculations involving radicals and are often recommended for studying their reaction kinetics and thermodynamics. nist.govresearchgate.netacs.org The M06-2X functional, in particular, has been identified as one of the most reliable methods for studying the thermodynamics and kinetics of radical reactions in various chemical environments. researchgate.netrsc.org

The performance of various DFT functionals can vary significantly. The table below presents a qualitative comparison based on findings from benchmark studies on radical reactions.

FunctionalType% HF ExchangeGeneral Performance for Radicals
B3LYP Hybrid GGA20%Widely used, good for geometries and spin densities, but can have significant errors in reaction energies. mdpi.comresearchgate.netnih.gov
BH&HLYP Hybrid GGA50%Used for kinetics, can be better than B3LYP for some barriers. dominican.educhemrxiv.org
M05-2X Hybrid Meta-GGA56%Generally shows excellent performance for radical thermodynamics and kinetics. nist.gov
M06-2X Hybrid Meta-GGA54%Often considered one of the best choices for radical thermochemistry and kinetics. researchgate.netrsc.orgacs.org

To achieve high accuracy at a reasonable computational cost, researchers often employ composite methods, which combine results from several different levels of theory and basis sets. publish.csiro.au These methods are designed to approximate the results of a very high-level calculation by adding a series of corrections to a more tractable base calculation.

Prominent examples include the Gaussian-n (Gn) theories and the Complete Basis Set (CBS) methods. nih.gov

G4 and G4(MP2) : The G4 and its more computationally efficient variant G4(MP2) are fourth-generation composite methods. acs.org They are widely used for the accurate calculation of thermochemical data, such as enthalpies of formation, for a broad range of molecules, including radicals. nih.govscience.gov The G4(MP2) method can be routinely applied to systems with over 40 carbon atoms. publish.csiro.au

CBS-QB3 : This is another popular composite method from the Petersson school that is widely used to obtain accurate energies for both stable molecules and radicals. researchgate.netarxiv.org It has demonstrated a mean absolute deviation of about 1.1 kcal/mol on standard test sets. arxiv.org

G2(MP2,SVP) and CBS-4 : As mentioned previously, these earlier-generation composite methods have been specifically applied to determine the thermodynamic properties of atmospherically relevant carbonyl radicals, which are precursors or products of carboxyl radical reactions. researchgate.netrsc.org

These methods typically involve a geometry optimization at a lower level of theory (like B3LYP), followed by a series of single-point energy calculations with higher levels of theory and larger basis sets to systematically approach the exact energy. nih.govarxiv.org They often include empirical parameters or corrections to account for remaining deficiencies, such as the spin contamination that can be problematic in open-shell calculations. arxiv.org

Energetic and Kinetic Studies

A primary goal of computational investigations is to quantify the energetics (thermodynamics) and kinetics of chemical reactions involving carboxyl radicals. This includes determining their stability and the energy barriers for their transformation.

The standard enthalpy of formation (ΔfH°) is a fundamental measure of a molecule's stability. For transient species like carboxyl radicals, this value is extremely difficult to measure experimentally. Computational methods provide a vital route to these data.

High-level composite methods such as G2(MP2,SVP) , CBS-4 , G3 , and G4 are frequently used to compute ΔfH° for radicals via the atomization energy method. rsc.orgscience.govnih.gov An alternative and often more accurate approach involves using isodesmic reactions. rsc.orgacs.org In this method, the enthalpy of a hypothetical reaction is calculated where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation helps to cancel out systematic errors in the calculation. nist.gov By using experimentally known ΔfH° for all other species in the isodesmic reaction, the unknown ΔfH° of the target radical can be determined with high accuracy. rsc.orgnist.gov

Studies have reported calculated enthalpies of formation for several key carboxyl and related carbonyl radicals. For instance, the ΔfH° of the acetyl radical (CH₃CO•) has been a subject of numerous theoretical studies, with composite methods providing values in good agreement with experimental estimates. rsc.org

The following table summarizes some calculated and experimental enthalpies of formation for selected carbonyl and carboxyl radicals relevant to this discussion.

RadicalFormulaCalculated ΔfH° (298 K) [kcal/mol]MethodReference
Acetyl radicalCH₃CO•-5.5CBS-4 rsc.org
Acetyl radicalCH₃CO•-5.7G2(MP2,SVP) rsc.org
Acetyl radicalCH₃CO•-2.9 ± 0.7N/A (Experimental) nist.gov
Trifluoroacetyl radicalCF₃CO•-154.9CBS-4 rsc.org
Formyloxyl radicalHCOO•-38.0 ± 4.8G2(MP2) psu.edu
Acetyloxyl radicalCH₃COO•-45.4 ± 4.8G2(MP2) psu.edu

Understanding the reactivity of carboxyl radicals requires knowledge of the kinetics of their reactions, particularly their characteristic rapid decarboxylation (loss of CO₂). Computational chemistry can model the entire reaction pathway, locating the transition state (the energetic saddle point between reactants and products) and calculating its energy relative to the reactants. This energy difference is the activation energy (Ea or ΔG‡), a key determinant of the reaction rate. tandfonline.com

Transition State Theory (TST) is commonly used to calculate the rate constant (k) from the computed activation free energy (ΔG‡). nih.gov Computational studies have investigated the decarboxylation of various carboxyl radicals, such as the phenylacetate (B1230308) radical, confirming that this fragmentation is often a very rapid process with a low activation barrier. nih.govresearchgate.net For example, the decarboxylation of the acetyloxyl radical is known to be a fast, exothermic process. nih.gov DFT methods, particularly functionals like M06-2X and B3LYP , are widely used to map out potential energy surfaces and calculate activation barriers for radical reactions. acs.orgnih.gov For reactions with very low or no barriers, such as some radical-radical combinations, diffusion-controlled rate constant calculations may be employed. researchgate.netnih.gov

The table below provides examples of computationally studied kinetic parameters for reactions involving radical intermediates.

Reaction TypeSystem StudiedComputational ApproachFindingReference
DecarboxylationPhenylacetate radicalDFTEvaluation of reaction energetics for the decarboxylation mechanism. nih.gov
DecarboxylationCitric acid radical intermediatesDFT (B3LYP)Low activation barriers (0.16 and 2.15 kcal/mol) found for decarboxylation of primary radical intermediates. acs.org
DecarboxylationAroyloxy radicalsDFTProposed mechanism involves reductive quenching followed by decarboxylation to form an aryl radical. rsc.org
Radical Rearrangement"Radical clock" reactionsDFT and CBS-RADActivation energies are shown to be strongly correlated with the reaction enthalpy. nih.gov

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a fundamental computational tool used to visualize the energy of a chemical system as a function of its geometry. For carboxyl radicals, PES mapping provides critical insights into their stability, reactivity, and dissociation dynamics. rsc.org These surfaces are essential for understanding reaction pathways, identifying transition states, and predicting reaction outcomes. youtube.com

The complexity of a PES depends on the number of atoms involved. For a simple system like the dissociation of the formyl radical (HCO₂), the PES can be mapped by plotting the potential energy against the key geometric coordinates, such as bond lengths and angles. youtube.com Computational studies of the HCO₂ radical, a key intermediate in combustion and atmospheric chemistry, reveal a complex electronic structure with three low-lying dissociative electronic states: ²A₁, ²B₂, and ²A₂. rsc.org The ground state is identified as ²A₁, and the PES shows that upon formation via photodetachment from its anion, the radical can dissociate into H + CO₂. rsc.org The study of these surfaces helps to probe the transition state region of fundamental gas-phase reactions. rsc.org

For more complex carboxyl radicals, the dimensionality of the PES increases, but the principles remain the same. Contour maps are often used to represent slices of the multi-dimensional surface. researchgate.net These maps reveal energy minima corresponding to stable intermediates, such as the trans-HOCO intermediate in the OH + CO reaction, which is calculated to lie approximately 30.10 kcal/mol below the reactants. researchgate.net Saddle points on the PES correspond to transition states, and the energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. For the forward OH + CO reaction, the vibrationally adiabatic ground-state barrier is predicted to be 1.03 kcal/mol. researchgate.net

Studies on various carboxyl radicals show that decarboxylation is a common feature, indicating that for each system, there is at least one energetically accessible dissociative potential energy surface. rsc.org The shape of the PES and the relative ordering of electronic states can change with the complexity of the organic group (R) attached to the carboxyl moiety. For instance, while HCO₂ has a ²A₁ ground state, the benzoate radical has a ²B₂ ground state. rsc.org

Table 1: Key Features from Potential Energy Surface (PES) Studies of Carboxyl and Related Radicals

Radical/SystemComputational MethodKey FindingsReference(s)
HCO₂ Photoelectron Photofragment Coincidence Spectroscopy, ab initio calculationsPossesses three low-lying dissociative electronic states (²A₁, ²B₂, ²A₂). The ground state is ²A₁. The PES is crucial for understanding its dissociation to H + CO₂. rsc.org
OH + CO → HOCO Extrapolated full coupled-cluster/complete basis set (FCC/CBS)The trans-HOCO intermediate is 30.10 kcal/mol more stable than the reactants. The forward reaction has a low activation barrier of 1.03 kcal/mol. researchgate.net
Benzoate Radical Photoelectron Photofragment Coincidence SpectroscopyExhibits three low-lying states similar to HCO₂, but the ground state is ²B₂ and is metastable. rsc.org
(CH₃)₂COO Criegee Intermediate IR Activation + Velocity Map Imaging, Prior statistical calculationThe experimental translational energy release for the OH + H₂CC(CH₃)O products is well-reproduced by statistical calculations on an ab initio PES. aip.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of reactions involving carboxyl radicals. uni-bayreuth.de These models allow for the identification of transient intermediates and transition states that are often difficult to observe experimentally, providing a molecular-level understanding of reaction pathways. uni-bayreuth.de

One significant application is in understanding decarboxylation reactions. The facile loss of CO₂ from a this compound (RCO₂• → R• + CO₂) is a thermodynamically driven process used in many synthetic reactions. rsc.orgwikipedia.org Computational studies on metal-catalyzed decarboxylative couplings have provided deep mechanistic insights. For instance, a theoretical study of the Pd-catalyzed decarboxylative Heck reaction identified a four-step catalytic cycle: decarboxylation, olefin insertion, β-hydride elimination, and catalyst regeneration. acs.org The calculations revealed that decarboxylation is the rate-limiting step and proceeds via a pathway where Pd(II) facilitates the extrusion of CO₂ from the carboxylic acid. acs.org

In the context of carbohydrate chemistry, computational studies have been used to investigate the elimination of carboxylates from radicals derived from monoacylated 1,2-diols. A comprehensive analysis of potential 1,2-migration, elimination, and fragmentation pathways showed that a concerted elimination through a seven-membered, intramolecularly hydrogen-bonded transition state is the most favorable pathway. rsc.org This mechanism is consistent with earlier experimental findings and calculations which pointed towards a cyclic transition state for concerted proton transfer and C–O bond cleavage. rsc.org

Furthermore, computational modeling has been instrumental in understanding the mechanisms of glycyl radical enzymes. For the enzyme 4-hydroxyphenylacetate (B1229458) decarboxylase, which was initially thought to operate via a standard mechanism, quantum chemical/molecular mechanical (QC/MM) calculations suggested a novel activation scheme. uni-bayreuth.de The model indicates that the substrate is activated to a radical form through two simultaneous events: an electron transfer to a thiyl radical and a proton transfer to an active site glutamate (B1630785) residue. uni-bayreuth.de

The reaction between carbonyl oxides (Criegee intermediates) and hydroxyl radicals has also been investigated computationally. nih.gov The mechanism was found to be complex, starting with the formation of a pre-reactive hydrogen-bonded complex. This is followed by the addition of the HO• radical to the carbon atom of the carbonyl oxide, forming an intermediate peroxy-radical (H₂C(OO)OH), which then decomposes to formaldehyde (B43269) and a hydroperoxy radical. nih.gov Such detailed mechanistic pictures are often only accessible through high-level theoretical calculations.

Table 2: Examples of Computationally Elucidated Mechanisms Involving Carboxyl Radicals

Reaction SystemComputational ApproachKey Mechanistic FindingReference(s)
Pd-Catalyzed Decarboxylative Heck Reaction Density Functional Theory (DFT)The catalytic cycle involves four steps, with decarboxylation of the carboxylic acid being the rate-limiting step. acs.org
Carboxylate Elimination from Pyranosides DFTA concerted elimination via a 7-membered, hydrogen-bonded transition state is the lowest-energy pathway. rsc.org
4-Hydroxyphenylacetate Decarboxylase Quantum Chemical/Molecular Mechanical (QC/MM)Substrate activation occurs via simultaneous electron and proton transfer to two different active site residues. uni-bayreuth.de
Carbonyl Oxide + Hydroxyl Radical CASSCF, B3LYP, QCISD, CASPT2, CCSD(T)The reaction proceeds through a pre-reactive complex and an intermediate peroxy-radical adduct before forming products. nih.gov

Computational Analysis of Radical-Enhanced Acidity

Computational studies have been crucial in identifying and explaining the phenomenon of radical-enhanced acidity, where the presence of a radical center significantly increases the acidity of a nearby functional group, such as a carboxyl group. nih.gov This effect, also known as a RED-shift (Radical-Enhanced Deprotonation), has been systematically investigated using computational methods like Density Functional Theory (DFT). nih.gov

A comparative computational analysis of the pKa values of various acid radicals and their corresponding non-radical parent molecules confirmed the intensified acidity of radicals such as bicarbonate, carboxyl, and hydroperoxyl radicals. nih.gov The underlying cause for this enhanced acidity is not merely a simple inductive effect. Instead, it is attributed to a combination of extensive charge delocalization away from the anionic oxygen atoms of the conjugate radical anion and a concurrent displacement of spin density towards these same oxygen atoms. nih.govrsc.org This unique stabilization of the conjugate base is the key factor promoting deprotonation. rsc.org

Computational models have successfully identified new families of radicals with potentially enhanced acidity. For example, the carboxy-ethynyl (HO₂CC≡C•) and carboxy-aminyl (HO₂CNH•) radicals were pinpointed as having significantly increased acidity. nih.gov The ability of certain molecular structures to transmit this electronic effect has also been explored. Ethyne units acting as spacers between the radical center and the carboxyl group were found to be extremely efficient at transmitting the acidifying effect, with measurable enhancement detected over distances of up to at least six alkyne units. nih.gov In contrast, while a single bicyclo[1.1.1]pentane spacer can provide a modest enhancement, adding more units rapidly diminishes the effect. nih.govrsc.org

A plot of the computed relative electronic charges on the carboxylate oxygen atoms against the change in pKa (ΔpKa) for a series of carboxylic acid radicals shows a clear monotonic trend, supporting the idea that stabilization of the conjugate radical anion is the key factor. rsc.org Further computational work has explored how radical stability itself can be influenced by the protonation state of a remote carboxyl group, demonstrating a pH-induced orbital conversion. uow.edu.au Deprotonation of a remote carboxylic acid to a carboxylate anion can provide higher-energy molecular orbitals that alter the electronic configuration of the radical center, thereby increasing its stability. uow.edu.au

Table 3: Computed Acidity Enhancement in Various Carboxylic Acid Radicals

Radical AcidSpacer GroupComputed pKaΔpKa (vs. Model)Key FindingReference(s)
Carboxy-ethynyl radical (HO₂CC≡C•) Ethyne--Identified as having significantly enhanced acidity. nih.gov
Carboxy-aminyl radical (HO₂CNH•) Aminyl--Identified as having significantly enhanced acidity. nih.gov
Bicyclo[1.1.1]pent-1-yl-3-carboxylic acid radical Bicyclo[1.1.1]pentane-0.93Modest enhancement with one spacer unit. rsc.org
Radical with two BCP spacers Two Bicyclo[1.1.1]pentane units-~0Enhancement effect is effectively suppressed. rsc.org
Carboxy-TEMPO Alkyl chain (n=4)--Remote carboxylate group increases radical stability via orbital conversion. uow.edu.au

Spectroscopic Characterization of Carboxyl Radicals

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct method for studying species with one or more unpaired electrons, such as carboxyl radicals. nih.govlibretexts.org The technique is highly sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org ESR spectroscopy provides detailed information about the electronic structure of radicals through the analysis of g-factors and hyperfine coupling constants. nih.govnih.gov

The primary paramagnetic species observed in the reaction of sodium atoms with monocarboxylic acids at 77°K is the carboxyl radical anion. rsc.org Similarly, irradiation of carbonate-containing hydroxyapatites leads to the formation of CO₂⁻ radicals, which are the most intense and stable signals in the ESR spectra. nih.gov In situ ESR spectroscopy is also employed to monitor radicals produced on catalyst surfaces during electrocatalytic reactions, such as the formation of the CO₂ radical anion during carbon dioxide reduction. uea.ac.uk

The key parameters derived from an ESR spectrum are the g-tensor and the hyperfine coupling tensor (A).

g-Tensor : The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. Its deviation from the free electron g-value (gₑ ≈ 2.0023) provides information about the electronic environment and spin-orbit coupling within the radical. msu.edusid.ir For many organic radicals, the g-tensor is anisotropic, meaning its value depends on the orientation of the radical with respect to the external magnetic field. msu.eduethz.ch The principal values of the g-tensor (gₓₓ, gᵧᵧ, gzz) can be determined from the spectra of radicals in solid matrices. msu.edu For the CO₂⁻ radical, the g-factor was found to be 2.00045 in aqueous solution. researchgate.net In irradiated B-type carbonated apatite, isotropic and orthorhombic CO₂⁻ species were identified with different g-factors. nih.gov

Hyperfine Coupling : Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹³C, ¹H). rsc.orgsemanticscholar.org This interaction splits the ESR lines into multiple components, and the magnitude of this splitting, the hyperfine coupling constant (A), is directly proportional to the spin density at the nucleus. nih.govsemanticscholar.org Analysis of these splittings can map the distribution of the unpaired electron within the radical, providing valuable information about its molecular structure. researchgate.net For the radical anion of fully deuterated acetic acid, the ¹³C hyperfine coupling constants indicated a pyramidal configuration at the free valence center. rsc.org The isotropic hyperfine coupling constant, A_iso, is a measure of the Fermi contact interaction and reflects the s-orbital character of the spin density. researchgate.net The anisotropic component, Adip, arises from the dipole-dipole interaction. researchgate.net

Below is a table summarizing typical ESR parameters for carboxyl-related radicals.

Radical SpeciesMatrix/Solventg-value(s)Hyperfine Coupling Constant(s) (A)Reference(s)
CO₂⁻Aqueous Solution2.00045--- researchgate.net
CO₂⁻Irradiated A-type Carbonated ApatiteAxial or Orthorhombic--- nih.gov
CO₂⁻Irradiated B-type Carbonated ApatiteIsotropic and Orthorhombic--- nih.gov
[CD₃¹³COOH]⁻Solid State (77 K)---¹³C: A_iso ≈ 77 MHz (Theoretical) rsc.orgresearchgate.net
DMPO-CO₂⁻ AdductAqueous Solution2.0058aN = 15.8 G, aβH = 19.1 G researchgate.net

Note: Hyperfine coupling constants can be reported in different units, such as Gauss (G), Megahertz (MHz), or millitesla (mT). 1 G = 2.8025 MHz.

Mass Spectrometry-Based Detection Techniques

Mass spectrometry (MS) offers a universal detection capability for identifying radical intermediates by measuring their mass-to-charge ratio. jhuapl.edu Soft ionization techniques are particularly useful as they minimize fragmentation of the target species. acdlabs.com

Chemical Ionization Mass Spectrometry (CI-MS) is a soft ionization technique that can provide fast, direct, and speciated detection of organic peroxy radicals (RO₂). rsc.org In CI-MS, analyte molecules are ionized through reactions with reagent ions in an ion-molecule reaction region. rsc.org This method has been developed to measure atmospheric radicals like hydroxyl (OH) and hydroperoxyl (HO₂) and can be adapted for other radical species. polyu.edu.hk The technique's sensitivity allows for the detection of low concentrations of radicals. polyu.edu.hk For instance, methods using Cl₂⁻ as the reagent ion have been investigated for measuring and speciating RO₂ radicals in laboratory settings. rsc.org Derivatization techniques can be combined with CI-MS to detect short-lived species like stabilized Criegee intermediates and peroxy radicals in the gas phase. copernicus.org

Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PIMS) is another soft ionization technique well-suited for the on-line analysis of chemical intermediates. researchgate.net It uses high-energy VUV photons to ionize molecules, which results in less fragmentation compared to electron impact ionization, making it easier to identify molecular ions. researchgate.netanl.gov This technique has been successfully used to study the self-reaction of ethyl peroxy radicals (C₂H₅O₂) by observing both major and minor products. nih.gov The combination of VUV-PIMS with theoretical calculations provides a powerful tool for probing complex reaction mechanisms involving radical species. nih.gov Synchrotron-based VUV-PIMS offers the advantage of tunable photon energy, allowing for isomer-specific detection of reaction intermediates and products. nih.gov

Due to their high reactivity and short lifetimes, carboxyl radicals are often studied indirectly using spin trapping techniques coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govnih.gov In this method, a short-lived radical reacts with a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), to form a more stable radical adduct. researchgate.netnih.gov This stable adduct can then be detected and characterized by ESI-MS. nih.gov

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules in solution. researchgate.netnih.gov The spin adducts of carboxyl radicals can be identified by their specific mass-to-charge ratio. However, the interpretation of ESI mass spectra of radical adducts can be complicated by the formation of unconventional oxidized [M]⁺ and reduced [M+2H]⁺ ions, as well as fragmentation of the adduct in the ion source. nih.gov The formation of adduct ions with components of the mobile phase (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺) is also a common phenomenon in ESI-MS that must be considered during spectral interpretation. nih.govsepscience.com For example, a study on the CO₂⁻ radical generated in an aqueous medium reported the formation of a DMPO spin adduct with specific ESR parameters, which could then be amenable to ESI-MS analysis for confirmation. researchgate.net

TechniquePrincipleApplication to Carboxyl RadicalsKey Findings/Considerations
CI-MS Soft ionization via ion-molecule reactions.Detection of gas-phase carboxyl radicals and related peroxy radicals.High sensitivity and specificity; potential for derivatization to enhance detection.
VUV-PIMS Soft ionization using high-energy VUV photons.On-line monitoring of reaction intermediates, including carboxyl radicals."Soft ionization" minimizes fragmentation; synchrotron sources allow for isomer-specific analysis.
ESI-MS Soft ionization of molecules in solution.Detection of stable radical adducts formed by spin trapping.Requires spin trapping; spectra can be complex due to adduct formation and fragmentation.

Optical Spectroscopy

Optical spectroscopy techniques probe the electronic transitions of molecules and can be used to identify and characterize radical species.

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective optical detection method used for probing radical species in various environments, including flames and jet-cooled expansions. optica.orgtandfonline.com The technique involves exciting a radical from its ground electronic state to an excited electronic state with a tunable laser. The subsequent fluorescence emitted as the radical relaxes back to a lower energy level is then detected. nih.gov The resulting excitation spectrum is characteristic of the specific radical and provides information about its rotational and vibrational energy levels. tandfonline.com

While extensively used for radicals like hydroxyl (OH) and various alkoxy radicals, the principles of LIF are applicable to carboxyl radicals, provided they have a suitable electronic transition with a significant fluorescence quantum yield. optica.orgnih.govnih.gov For example, the B̃-X̃ laser-induced fluorescence spectra of jet-cooled isopentoxy radicals have been obtained and analyzed to understand their vibronic structure. nih.gov The CO₂⁻ radical anion, a key this compound, is known to have an absorption peak in the ultraviolet region (λ_max at 235 nm), which is a prerequisite for LIF studies. osti.gov

Infrared (IR) and Ultraviolet-Visible (UV-vis) Spectroscopy

The spectroscopic characterization of carboxyl radicals is crucial for understanding their structure and reactivity. Infrared (IR) and Ultraviolet-Visible (UV-vis) spectroscopy are two key techniques employed for this purpose.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxyl group is characterized by several distinct vibrational modes. In a typical carboxylic acid, the O–H bond gives rise to a very broad absorption in the 2500 to 3300 cm⁻¹ range. libretexts.org The carbonyl group (C=O) stretching vibration is also prominent, appearing between 1710 and 1760 cm⁻¹. libretexts.org Specifically, dimeric, hydrogen-bonded carboxyl groups absorb around 1710 cm⁻¹, while free carboxyl groups absorb at a higher frequency of 1760 cm⁻¹. libretexts.org

When a carboxylate is formed through deprotonation, the IR spectrum changes significantly. The loss of the hydroxyl proton leads to the disappearance of the broad O-H stretch. The C=O bond is replaced by a delocalized -CO₂⁻ group, which exhibits two characteristic intense peaks: an asymmetric stretching vibration between 1650–1540 cm⁻¹ and a symmetric stretching vibration between 1450–1360 cm⁻¹. spectroscopyonline.com

The this compound (R-CO₂•) is an intermediate between the carboxylic acid and the carboxylate anion. Its IR spectrum would be expected to reflect this unique electronic structure. Computational studies using density functional theory (DFT) have helped to predict the vibrational frequencies for the carboxyl group. For a free carboxyl group, key vibrational modes include C=O stretching (around 1768 cm⁻¹), C-O stretching, and OCO deformation. The specific frequencies for the this compound itself are challenging to measure directly due to its transient nature but are essential for distinguishing it from its more stable acid and anion counterparts.

Table 1: Characteristic Infrared Absorption Frequencies for Carboxyl-Containing Species
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Appearance
Carboxylic Acid (Dimer)O-H stretch2500 - 3300Very broad, strong
Carboxylic Acid (Dimer)C=O stretch~1710Strong
Carboxylic Acid (Monomer)C=O stretch~1760Strong
Carboxylate Anion-CO₂⁻ asymmetric stretch1540 - 1650Strong
Carboxylate Anion-CO₂⁻ symmetric stretch1360 - 1450Moderate to strong

Ultraviolet-Visible (UV-vis) Spectroscopy

UV-vis spectroscopy provides information about the electronic transitions within a molecule. Simple, unconjugated carboxylic acids typically show an absorption maximum around 210 nm, which is often too low to be of significant practical use for characterization. libretexts.org The carbonyl group in ketones and aldehydes exhibits a weak absorption between 270-300 nm, corresponding to an n→π* transition. masterorganicchemistry.com

The this compound anion (CO₂•⁻), a related and well-studied species, has a known absorption spectrum. Pulse radiolysis studies have been instrumental in characterizing this radical in aqueous solutions. acs.org Research involving the photolysis of certain compounds, such as N-arylthiophene-2-carboxamidoximes, has been used to generate and study radical intermediates using UV-vis spectroscopy, with spectra recorded over a range of 200–800 nm. acs.orgnih.gov While specific absorption maxima for various substituted carboxyl radicals will differ based on their molecular structure, UV-vis spectroscopy remains a valuable tool for monitoring their formation and decay kinetics in solution.

Advanced Radical Trapping Methodologies

Due to their high reactivity and short half-lives, direct detection of carboxyl radicals is often challenging. Advanced radical trapping methodologies are employed to convert these transient species into more stable, detectable molecules. wikipedia.org

Spin Trapping

Spin trapping is a powerful analytical technique that utilizes electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals. wikipedia.org It involves a "spin trap," a molecule that reacts with the transient radical to form a more persistent radical product, known as a spin adduct. wikipedia.org The resulting EPR spectrum of the spin adduct is characteristic of the trapped radical, allowing for its identification based on features like hyperfine coupling constants. wikipedia.org

Commonly used spin traps include:

5,5-dimethyl-1-pyrroline-N-oxide (DMPO) : A widely used spin trap for detecting various radicals. wikipedia.orgacs.org

α-phenyl N-tertiary-butyl nitrone (PBN) : Another common nitrone-based spin trap. wikipedia.org

Sodium 3,5-dibromo-4-nitroso-benzene-1-sulfonate (DBNBS) : A C-nitroso spin trap that is highly reactive with carbon-centered radicals and can provide detailed hyperfine information. wikipedia.orgacs.orgacs.org In studies of photocatalytic reactions of carboxylic acids, DBNBS has been successfully used to trap alkyl radicals formed upon decarboxylation of the initial this compound. acs.orgacs.org

The choice of spin trap is critical, as different traps have varying reactivity and selectivity towards different types of radicals. science.gov

Immuno-Spin Trapping

Immuno-spin trapping is a highly sensitive method that overcomes some limitations of traditional EPR-based detection. nih.gov This technique involves the reaction of radicals with a spin trap like DMPO to form stable macromolecular adducts. nih.gov For instance, radicals derived from amino acids can react with DMPO to form stable protein-DMPO-nitrone products. nih.gov These stable adducts can then be detected using highly sensitive immunochemical methods with anti-DMPO nitrone antibodies, offering a sensitivity that can be a million times higher than conventional ESR. nih.gov This methodology allows for the detection of low levels of radicals and their distribution in cells and tissues. nih.gov

Novel Trapping via Homolytic Substitution (S H2')

Recent advancements have introduced new classes of radical traps that operate via mechanisms other than the traditional addition reaction. One such approach utilizes a homolytic substitution reaction (S H2'). acs.orgnih.gov These traps are typically terminal alkenes that feature a nitroxide as a good radical leaving group at the allylic position. acs.org When a short-lived radical reacts with the trap, it displaces the stable nitroxide radical and forms a stable, non-radical product. acs.org This product can then be analyzed using highly sensitive mass spectrometry (MS) techniques. acs.orgnih.gov This method is advantageous as it is not limited to carbon-centered radicals and provides detailed structural information about the trapped species. acs.org

Table 2: Comparison of Advanced Radical Trapping Methodologies
MethodologyPrincipleDetection TechniqueKey Advantages
Spin TrappingTransient radical adds to a spin trap, forming a persistent radical adduct. wikipedia.orgElectron Paramagnetic Resonance (EPR) SpectroscopyProvides structural information about the trapped radical through hyperfine coupling constants. wikipedia.org
Immuno-Spin TrappingRadical adducts (e.g., with DMPO) are detected by specific antibodies. nih.govImmunochemical assays (e.g., ELISA, Western Blot), Mass SpectrometryExtremely high sensitivity; allows for imaging of radical formation in biological systems. nih.gov
S H2' TrappingTransient radical displaces a stable nitroxide from an allyl-nitroxide trap via homolytic substitution. acs.orgMass Spectrometry (MS)Broad applicability to different radical types; yields stable, non-radical products for analysis. acs.orgnih.gov

Role of Carboxyl Radicals in Atmospheric Chemistry

Formation in Atmospheric Processes

Carboxyl radicals are not typically emitted directly into the atmosphere but are formed through various chemical reactions involving precursor organic compounds. The primary formation pathways include the photochemical oxidation of carboxylic acids and reactions involving Criegee intermediates during the ozonolysis of alkenes.

The gas-phase oxidation of carboxylic acids, initiated by hydroxyl (•OH) radicals, is a key atmospheric formation route for carboxyl radicals. The •OH radical, often referred to as the "detergent of the atmosphere," is the most important oxidant in the troposphere. radical-air.eunih.gov The reaction proceeds via the abstraction of a hydrogen atom from the carboxylic acid, primarily from the C-H bond alpha to the carboxyl group, to form a carboxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to produce an alpha-carboxyalkylperoxy radical. nih.gov

The subsequent unimolecular decomposition of this peroxy radical can lead to the regeneration of •OH radicals and the formation of other products. nih.gov For instance, the oxidation of acetic acid and propanoic acid is predicted to be a significant source of nighttime •OH in the planetary boundary layer. nih.gov The general mechanism can be represented as:

RCOOH + •OH → RC(•)OOH + H₂O RC(•)OOH + O₂ → R(O-O•)COOH R(O-O•)COOH → Products (including regenerated •OH)

This photochemical oxidation pathway is crucial for understanding the atmospheric fate of carboxylic acids and their contribution to radical cycling. nih.gov

Criegee intermediates (carbonyl oxides) are formed during the ozonolysis of alkenes, a major process in the atmospheric degradation of unsaturated hydrocarbons. wikipedia.orgwikipedia.org These highly reactive species can undergo various reactions, including unimolecular decay or bimolecular reactions with atmospheric trace gases. wikipedia.org The reaction of stabilized Criegee intermediates (sCI) with carboxylic acids has been identified as a potential source of secondary organic aerosol. osti.govacs.org

During the ozonolysis of an alkene, ozone adds across the double bond to form an unstable primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. wikipedia.orgjove.com The Criegee intermediate can then react with a carboxylic acid. This reaction involves the transfer of the acidic hydrogen from the carboxylic acid to the terminal oxygen of the Criegee intermediate, leading to the formation of ester adducts. acs.org These products are often highly oxygenated and have low vapor pressures, making them likely to partition to the aerosol phase. osti.gov

The general reaction is as follows:

R₁R₂C=CR₃R₄ + O₃ → R₁R₂C(O) + R₃R₄COO (Criegee intermediate) R₃R₄COO + R₅COOH → R₅COOCH(R₃)OOHR₄ (ester adduct)

This pathway is particularly important in regions with significant biogenic alkene emissions. acs.org

Contributions to Atmospheric Oxidation Capacity and Radical Budgets

Carbonyl compounds, which can be products of carboxyl radical reactions, play a significant role in radical cycling. nih.gov The photolysis of carbonyls can be a primary source of HO₂ and RO₂ radicals, contributing significantly to the total ROₓ (ROₓ = •OH + HO₂ + RO₂) production. acs.org For example, formaldehyde (B43269) (HCHO), a common atmospheric carbonyl, can account for a substantial portion of primary HO₂ production and net ozone formation in certain environments. acs.org

The regeneration of •OH radicals from the photochemical oxidation of carboxylic acids, as mentioned earlier, is another critical contribution. nih.gov This process can help to explain discrepancies between modeled and measured •OH concentrations in unpolluted environments, where models often under-predict •OH levels. nih.gov By providing an additional pathway for •OH regeneration, the oxidation of carboxylic acids helps to sustain the atmosphere's cleansing capacity.

Formation of Secondary Organic Aerosols (SOA) Precursors

Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) and the subsequent condensation of low-volatility products. fortlewis.eduacs.org Carboxyl radicals and their reaction products are important precursors to SOA formation. The oxidation of VOCs, including those that lead to carboxyl radicals, results in the formation of a variety of oxygenated compounds such as dicarbonyls, carboxylic acids, and hydroxy carbonyl compounds. fortlewis.edu

The low vapor pressure of these highly oxygenated molecules allows them to partition from the gas phase to the particle phase, contributing to the formation and growth of SOA. copernicus.org For instance, the reaction between Criegee intermediates and carboxylic acids produces stable ester adducts with low vapor pressures, which can lead to significant SOA production, especially in areas with high biogenic alkene emissions. acs.org

The structure of the precursor molecules plays a crucial role in their potential to form SOA. frontiersin.orgnih.gov Cyclic compounds and those with multiple functional groups tend to have higher SOA yields. frontiersin.org The oxidation of monoterpenes, for example, which can proceed through pathways involving carboxyl radicals, is a major source of biogenic SOA. copernicus.org The resulting SOA can contain a variety of functional groups, including carboxyl, hydroxyl, carbonyl, and ester groups. acs.org

Kinetic Studies of Atmospheric Reactions Involving Carboxyl Radicals

Understanding the kinetics of reactions involving carboxyl radicals and their precursors is essential for accurately modeling atmospheric chemistry. Rate constants for the reactions of •OH radicals with a variety of organic compounds, including carboxylic acids, have been determined through laboratory studies. acs.orgacs.orgrsc.orgacs.org

These studies often employ relative rate techniques, where the rate of reaction of the compound of interest with •OH is measured relative to a reference compound with a known rate constant. acs.org The rate coefficients for the reaction of •OH with carboxylic acids are influenced by factors such as the length of the carbon chain and the presence of other functional groups. rsc.org For example, the rate constant for the reaction of acetates with •OH radicals increases with the length of the carbon chain. rsc.org

The table below presents a selection of experimentally determined rate constants for the reaction of •OH radicals with various carboxylic acids at room temperature.

Carboxylic AcidRate Constant (cm³ molecule⁻¹ s⁻¹)Reference(s)
Trifluoroacetic acid (TFA)(9.35 ± 2.08) x 10⁻¹⁴ acs.org
Longer-chain perfluorinated carboxylic acids (PFCAs)(1.69 ± 0.22) x 10⁻¹³ acs.org
Acetic Acid(7.1 ± 1.1) x 10⁻¹³
Propanoic Acid(1.15 ± 0.17) x 10⁻¹²
Succinic Acid(2.1 ± 0.1) x 10¹⁰ exp[(-1530 ± 250 K)/T] tib.eu
Pimelic Acid(7.3 ± 0.2) x 10¹⁰ exp[(-1040 ± 140 K)/T] tib.eu

These kinetic data are crucial inputs for atmospheric chemistry models that aim to predict the concentrations of pollutants and the formation of secondary species like ozone and SOA. hilarispublisher.com

Carboxyl Radicals in Biological Systems and Enzymatic Catalysis

Involvement in Cellular Processes

Carboxyl radicals, highly reactive intermediates, are implicated in a variety of cellular processes, often as a consequence of oxidative stress. While the direct detection of carboxyl radicals in vivo is challenging due to their transient nature, their formation is inferred from the products of radical-mediated reactions. Free radicals, including reactive oxygen species (ROS), are natural byproducts of normal cellular metabolism. nih.govwikipedia.orglibretexts.org At low to moderate concentrations, these radicals play crucial roles in cell signaling and homeostasis. physiology.orgresearchgate.net However, an imbalance leading to excessive ROS production can result in oxidative stress, causing damage to major cellular components like lipids, proteins, and nucleic acids. nih.govwikipedia.orgresearchgate.net

The carboxyl group of amino acids and other biomolecules can be a target for oxidative damage, leading to the formation of carboxyl radicals. For instance, the hydroxyl radical (OH•), a highly reactive ROS, can abstract a hydrogen atom from a molecule, leading to the formation of a radical. nih.gov In proteins, this can lead to the generation of carbon-centered radicals on the polypeptide backbone or on amino acid side chains. nih.gov While the focus has often been on side-chain radicals of amino acids like tyrosine and cysteine, the potential for radical formation involving the carboxyl group exists. nih.govnih.gov

The cellular environment has evolved defense mechanisms against the damaging effects of free radicals. These include enzymatic systems like superoxide (B77818) dismutase and catalase, as well as non-enzymatic antioxidants. nih.govacs.org The carboxyl group itself, particularly in the context of certain small molecules, can contribute to antioxidant activity, though this is distinct from the formation of a carboxyl radical. For example, o-dihydroxybenzoic acids can protect cells against induced oxidative stress, with the carboxyl group influencing their antioxidant and metal-chelating properties. nih.gov

The table below summarizes key cellular aspects related to radical species.

FeatureDescriptionReferences
Sources of Radicals Normal cellular metabolism, particularly mitochondrial respiration, is a primary endogenous source of reactive oxygen species. nih.govlibretexts.orgresearchgate.net Exogenous sources include environmental factors.
Cellular Targets Free radicals can damage a wide range of biomolecules, including DNA, RNA, proteins, and lipids, leading to cellular dysfunction. nih.govwikipedia.org
Signaling Roles At controlled concentrations, free radicals such as nitric oxide (NO) and superoxide anion act as signaling molecules in various physiological processes, including regulation of vascular tone and gene expression. libretexts.orgphysiology.orgnih.gov
Defense Mechanisms Cells possess antioxidant systems, including enzymes (e.g., superoxide dismutase, catalase) and antioxidant molecules (e.g., glutathione, uric acid), to neutralize free radicals and mitigate oxidative damage. nih.govlibretexts.orgacs.org
Oxidative Stress An imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants. This can lead to cellular damage and has been implicated in various diseases and the aging process. nih.govphysiology.orgresearchgate.net

Mechanisms in Enzymatic Catalysis

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.govwikipedia.orgnih.gov A hallmark of RNRs is their reliance on free radical chemistry to initiate the reduction process. wikipedia.orgscispace.comresearchgate.net RNRs are divided into three main classes, each employing a different strategy to generate a catalytically essential radical. nih.govscispace.com

Class I RNRs , found in eukaryotes and some prokaryotes, utilize a diiron center in their smaller subunit (R2 or β) to generate a stable tyrosyl radical. nih.govresearchgate.net This radical is then transferred over a long distance to a cysteine residue in the active site of the larger subunit (R1 or α) to initiate catalysis. nih.govresearchgate.net Structural studies of the R2 protein have revealed dynamic shifts of carboxylate ligands at the diiron center during different redox states, highlighting the importance of the carboxyl groups of glutamate (B1630785) and aspartate residues in maintaining the integrity and function of the metal cofactor and in facilitating radical generation and transfer. nih.gov

Class II RNRs employ adenosylcobalamin (coenzyme B12) to generate a 5'-deoxyadenosyl radical through the homolytic cleavage of the cobalt-carbon bond. wikipedia.orgscispace.com This radical then initiates the catalytic cycle.

Class III RNRs , found in anaerobic organisms, generate a stable glycyl radical on the enzyme itself, a reaction that is catalyzed by a separate activating enzyme that is a member of the radical S-adenosylmethionine (SAM) superfamily. scispace.comwikipedia.org

In all classes, the initial radical (tyrosyl, 5'-deoxyadenosyl, or glycyl) ultimately leads to the formation of a transient thiyl radical on a conserved cysteine residue in the active site. nih.gov This thiyl radical then abstracts the 3'-hydrogen atom from the ribose moiety of the substrate, initiating the reduction of the 2'-hydroxyl group. researchgate.net While a this compound is not the primary catalytic species, the carboxylate side chains of amino acids are crucial for the structure and function of the radical-generating cofactors in these enzymes.

RNR ClassRadical Generation MechanismRole of Carboxyl GroupsReferences
Class I A diiron center in the β subunit generates a stable tyrosyl radical. nih.govresearchgate.netCarboxylate side chains of amino acids act as ligands to the diiron center, and their dynamic shifts are important for the enzyme's redox chemistry and radical stability. nih.gov
Class II Homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin generates a 5'-deoxyadenosyl radical. wikipedia.orgscispace.comThe overall protein architecture, shaped by amino acids including those with carboxylate side chains, correctly positions the cofactor for catalysis.
Class III An activating enzyme (a radical SAM enzyme) generates a stable glycyl radical on the RNR protein. scispace.comwikipedia.orgThe carboxylate group of SAM is involved in its binding to the activating enzyme. acs.orgnih.gov

Adenosylcobalamin (AdoCbl, or coenzyme B12) dependent enzymes catalyze a variety of chemically challenging reactions, primarily isomerizations involving a 1,2-shift of a hydrogen atom and another group. wikipedia.orgscielo.org.za The key to their catalytic power is the generation of a highly reactive 5'-deoxyadenosyl radical. nih.govnih.gov This is achieved through the homolytic cleavage of the remarkably weak cobalt-carbon bond of the AdoCbl cofactor. wikipedia.orgoup.com The enzyme active site further weakens this bond, facilitating the formation of the 5'-deoxyadenosyl radical and a cob(II)alamin species. wikipedia.orgoup.com

Once generated, the 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov This substrate radical then undergoes rearrangement, followed by the back-transfer of a hydrogen atom from the 5'-deoxyadenosine (B1664650) to yield the product and regenerate the 5'-deoxyadenosyl radical, which can then recombine with cob(II)alamin to reform the cofactor. While carboxyl radicals are not directly involved as intermediates in the catalytic cycle of most AdoCbl-dependent enzymes, the carboxylate groups of the substrate or within the enzyme's active site are crucial for substrate binding and positioning, ensuring the specific hydrogen atom abstraction by the 5'-deoxyadenosyl radical. nih.gov

The radical SAM superfamily is a large and diverse group of enzymes that utilize S-adenosylmethionine (SAM) and a [4Fe-4S] cluster to initiate a vast array of radical-based reactions. wikipedia.orgacs.orgnih.gov These enzymes catalyze reactions that are often difficult to achieve through other chemical means, such as the functionalization of unactivated C-H bonds. wikipedia.org

The central mechanistic step in radical SAM enzymes is the reductive cleavage of SAM. acs.org The [4Fe-4S] cluster, in its reduced [+1] state, donates an electron to the sulfonium (B1226848) ion of SAM. nih.govnih.gov This leads to the homolytic cleavage of the S-C5' bond, generating methionine and the highly reactive 5'-deoxyadenosyl radical. acs.orgnih.gov A key feature of this mechanism is the coordination of SAM to the unique iron atom of the [4Fe-4S] cluster. This coordination occurs through the amino and carboxylate moieties of the methionine portion of SAM, forming a five-membered chelate ring. acs.orgnih.govacs.org This interaction is critical for positioning the sulfonium group of SAM in close proximity to the iron-sulfur cluster, facilitating the efficient electron transfer and subsequent radical generation. Therefore, the carboxyl group of SAM plays an indispensable structural role in the formation of the primary radical species in this extensive family of enzymes.

Some radical SAM enzymes are involved in oxidative decarboxylation reactions. For example, HemN, involved in heme biosynthesis, catalyzes the oxidative decarboxylation of coproporphyrinogen III. The proposed mechanism involves the 5'-deoxyadenosyl radical abstracting a hydrogen atom, followed by decarboxylation of a carboxyl group on the substrate to form a vinyl group. nih.gov

Many enzymes utilize radicals that are located on the protein itself, rather than on a cofactor. nih.gov These protein-based radicals are typically generated through post-translational modifications by dedicated activating enzymes. nih.gov Examples of amino acids that can harbor a catalytically essential radical include glycine (B1666218) (in glycyl radical enzymes), tyrosine, and cysteine. nih.govnih.gov

The active sites of radical enzymes are exquisitely designed to generate, contain, and control the reactivity of these high-energy species, preventing unwanted side reactions. oup.com The protein environment plays a crucial role in stabilizing the radical and in directing its reactivity towards the substrate. While the radical itself may not be a this compound, the carboxylate side chains of aspartate and glutamate residues are frequently found in the active sites of enzymes, where they can play several important roles. researchgate.netnih.gov

These roles include:

Substrate Binding and Orientation: Carboxylate groups can form hydrogen bonds or ionic interactions with the substrate, ensuring its proper positioning for the radical-mediated reaction. researchgate.net

Acid-Base Catalysis: A carboxylate group can act as a general acid or base, donating or accepting a proton during the catalytic cycle. nih.gov

Modulating Redox Potentials: The electrostatic environment created by nearby carboxylate groups can influence the redox potential of a cofactor or a radical intermediate, making the radical-generating step more favorable.

Metal Coordination: In metalloenzymes that utilize radical chemistry, such as Class I ribonucleotide reductase, carboxylate side chains are essential ligands for the metal ions, playing a direct role in the structure and function of the radical-generating center. nih.gov

Biological Regulation and Signaling Roles

While high concentrations of free radicals are associated with cellular damage, at lower, controlled levels, certain radical species act as important signaling molecules, regulating a wide range of physiological processes. physiology.orgresearchgate.net The most well-studied radical signaling molecules are nitric oxide (NO•) and superoxide (O2•−). physiology.orgnih.gov These molecules are generated by specific enzymes, such as nitric oxide synthases (NOS) and NADPH oxidases, in response to cellular signals. physiology.org They can then diffuse and interact with target proteins, often modifying their function through redox-based post-translational modifications, thereby modulating signaling pathways that control processes like vascular tone, immune responses, and cell growth. libretexts.orgphysiology.orgnih.gov

There is less direct evidence for carboxyl radicals acting as primary signaling molecules in the same way as NO• or superoxide. Their high reactivity and short lifespan make them less suitable for diffusing over distances to act on downstream targets. However, the products of reactions initiated by carboxyl radicals, or the oxidative modification of proteins and lipids that may involve this compound intermediates, could certainly have signaling consequences. For instance, the oxidative modification of a key regulatory protein at a carboxyl-containing residue could alter its activity, leading to a downstream signaling cascade.

Furthermore, the generation of free radicals, including those that could lead to the formation of carboxyl radicals, is often a component of inflammatory responses and host defense mechanisms. libretexts.org Immune cells can generate a burst of reactive oxygen species to kill invading pathogens. libretexts.org In this context, the damaging potential of radicals, including carboxyl radicals formed on microbial proteins or other molecules, is harnessed for a specific biological function.

Carboxyl Radicals in Organic Synthesis and Materials Science

Versatile Building Blocks in Organic Synthesis

The generation of carboxyl radicals from abundant and structurally diverse carboxylic acids provides a powerful strategy for the formation of carbon-centered radicals. osaka-u.ac.jp This approach has proven instrumental in forging new carbon-carbon and carbon-heteroatom bonds, underpinning the synthesis of a wide range of organic molecules. osaka-u.ac.jpmdpi.com The inherent reactivity of carboxyl radicals allows for their participation in various addition, cyclization, and fragmentation reactions, rendering them valuable building blocks in the synthesis of natural products, pharmaceuticals, and other fine chemicals. nih.govacs.org

The decarboxylative functionalization of carboxylic acids via carboxyl radical intermediates is a particularly noteworthy strategy. osaka-u.ac.jpprinceton.edu This process involves the removal of a carboxyl group and the simultaneous formation of a new bond at that position. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating these high-energy species, expanding the scope of decarboxylative transformations. princeton.educas.cn

Table 1: Examples of this compound-Mediated Transformations in Organic Synthesis

TransformationReactantsCatalyst/ConditionsProduct
Decarboxylative AlkylationCarboxylic Acid, AlkenePhotoredox Catalyst, Visible LightAlkylated Product
Decarboxylative ArylationCarboxylic Acid, AreneTransition Metal CatalystArylated Product
Decarboxylative AminationCarboxylic Acid, AmineCopper CatalystAminated Product
Intramolecular CyclizationUnsaturated Carboxylic AcidRadical InitiatorCyclic Product

This table provides a simplified overview of common transformations involving carboxyl radicals. Specific reaction conditions and catalyst systems can vary significantly.

Polymer Chemistry Applications

The utility of carboxyl radicals extends significantly into polymer chemistry, where they are employed for polymer functionalization, degradation, cross-linking, depolymerization, and as initiators for radical polymerization. rsc.org

Polymer Functionalization and Degradation

Carboxyl radicals offer a versatile tool for the post-polymerization modification of polymers. researchgate.netresearchgate.net By generating radicals on the polymer backbone, new functional groups can be introduced, altering the material's properties such as solubility, adhesion, and biocompatibility. researchgate.netresearchgate.net For instance, the introduction of carboxyl groups can enhance the hydrophilicity and provide sites for further chemical modification. ineosopen.orgnih.gov

Conversely, the generation of carboxyl radicals within a polymer chain can also initiate degradation pathways. nih.govresearchgate.net This process can be harnessed for the controlled breakdown of polymers, which is relevant for applications in drug delivery and biodegradable materials. nih.govresearchgate.net For example, the decarboxylation of methacrylic acid units within polymethacrylates can trigger the degradation of the polymer backbone. nih.govresearchgate.net Peroxyl radicals, formed during autoxidation, can also contribute to polymer degradation through reactions with alkene moieties within the polymer structure. rsc.org

Cross-linking and Depolymerization

The reactive nature of carboxyl radicals can be exploited to induce cross-linking between polymer chains. researchgate.netbeilstein-journals.org This process leads to the formation of a network structure, enhancing the mechanical strength and thermal stability of the material. researchgate.netbeilstein-journals.org The treatment of polymers containing carboxyl groups with radical producers can lead to the formation of polymer radicals that couple to form crosslinks. researchgate.net

In contrast to cross-linking, carboxyl radicals can also be involved in depolymerization processes. researchgate.netchinesechemsoc.org Under specific conditions, the generation of radicals at the chain end of a polymer can trigger an "unzipping" reaction, leading to the recovery of monomer units. researchgate.net This is particularly relevant for chemical recycling and the development of sustainable polymer systems. chinesechemsoc.orgchinesechemsoc.org

Radical Polymerization Initiation

Carboxyl radicals can act as initiators for radical polymerization, a fundamental process for synthesizing a vast array of polymers. libretexts.orgwikipedia.orgfujifilm.com Substances that can generate radical species under mild conditions are known as radical initiators. wikipedia.org These initiators, which often possess weak bonds, can include azo compounds and organic peroxides. wikipedia.org Carboxylic acids themselves can serve as latent initiators in the presence of hypervalent iodine compounds. rsc.org The decomposition of these initiators generates radicals that add to monomer units, initiating the growth of polymer chains. wikipedia.orgfujifilm.com For example, benzoyl peroxide decomposes to form benzoyloxyl radicals, which then lose carbon dioxide to produce phenyl radicals that can initiate polymerization. libretexts.orgwikipedia.org

Table 2: Common Radical Initiators and Their Decomposition Products

InitiatorDecomposition Products
Azoisobutyronitrile (AIBN)Isobutyronitrile radicals, Nitrogen gas
Benzoyl Peroxide (BPO)Benzoyloxyl radicals, Phenyl radicals, Carbon dioxide
Potassium PersulfateSulfate radicals

This table highlights some common radical initiators and the primary radical species they generate upon decomposition.

Surface Modification and Molecular Engineering

The application of carboxyl radicals in surface modification and molecular engineering allows for the precise tailoring of surface properties and the construction of complex molecular architectures. cd-bioparticles.netnih.govacs.org

Carboxyl groups can be introduced onto the surface of various materials, including nanoparticles and self-assembled monolayers (SAMs), to alter their chemical and physical properties. cd-bioparticles.netmdpi.com This surface carboxylation can enhance hydrophilicity, improve biocompatibility, and provide anchor points for the covalent attachment of other molecules. cd-bioparticles.netresearchgate.net Radical-based methods have been developed for the C-C bond-forming reactions at SAMs, offering a route to functionalize surfaces under neutral conditions. acs.org For instance, radical-initiated hydrosilylation is a common method for modifying silicon surfaces. nih.gov

In the context of molecular engineering, the strategic placement of carboxyl groups within a molecule allows for their conversion into radicals at specific locations. nih.govacs.org This enables site-selective modifications and the construction of intricate molecular designs. nih.govacs.org The ability to generate radicals from carboxylic acids under mild photoredox conditions has significantly advanced the field of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. princeton.edu

Advanced Research Methodologies and Future Directions

Integration of Experimental and Computational Approaches

The synergy between experimental techniques and computational modeling is crucial for a comprehensive understanding of the carboxyl radical's behavior and reaction mechanisms. rsc.orgrsc.org Computational studies, particularly using Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the energetics of processes involving carboxyl radicals, which are often too fast or complex to be fully captured by experimental means alone. chemrxiv.orgworldscientific.com

A computational study on the elimination of carboxylates from carbohydrate monoester-derived radicals, for instance, analyzed various pathways like 1,2-migration, elimination, and fragmentation. rsc.org The calculations revealed that a concerted elimination through a seven-membered, hydrogen-bonded transition state is the most favorable pathway, a finding that was consistent with intramolecular competition experiments. rsc.org Similarly, combined experimental and DFT computational studies have been used to elucidate the mechanisms of photocatalytic decarboxylative alkynylation. rsc.org These studies can reveal favorable reaction pathways and the role of ligands in controlling reaction outcomes, such as inhibiting unwanted side reactions. rsc.org

In the gas phase, the reaction of acetylglycinate radical anions with dioxygen was shown through computational modeling to involve the reversible formation of a Cα peroxyl radical, which facilitates a proton transfer from the amide to the carboxylate group. rsc.org This detailed mechanistic insight, supported by RRKM/ME modeling, successfully explained the experimentally observed two-stage reaction kinetics. rsc.org These integrated approaches, where experimental results validate computational models and computational results explain experimental observations, are indispensable for validating proposed radical mechanisms and guiding future research. researchgate.net

Development of New Catalytic Systems for Radical Decarboxylation

Significant progress has been made in creating novel catalytic systems that generate radicals from abundant carboxylic acids under mild conditions. rsc.org These advancements are largely centered around photoredox and electrocatalytic methods, which offer green and efficient alternatives to traditional high-temperature or oxidant-heavy techniques. nih.govrsc.orgnews-medical.net

Visible-light photoredox catalysis has emerged as a powerful tool, utilizing light to initiate single electron transfer (SET) or triplet-triplet energy transfer (TTET) processes. nih.govresearchgate.net While early systems often relied on expensive precious metal complexes like iridium and ruthenium, recent research has focused on developing catalysts based on more abundant and less toxic metals such as iron and nickel. news-medical.netacs.orgcas.cn For example, a dual system using an inexpensive iron(III) chloride cocatalyst with a nickel catalyst has been developed for the decarboxylative arylation of carboxylic acids. acs.org This system operates via a distinct Ni(I)/Ni(III) pathway and demonstrates high chemoselectivity. acs.org Copper-catalyzed systems have also been shown to be effective for decarboxylative cross-coupling reactions. nih.gov

Catalytic ApproachCatalyst/SystemReaction TypeKey FeaturesReference
Photoredox Catalysisfac-Ir(ppy)3Decarboxylative DifluoromethylationVisible-light induced, stereoselective synthesis of styrenes. nih.gov
MetallaphotoredoxFeCl3 / Ni-Pyridine CarboxamidineDecarboxylative ArylationUtilizes inexpensive base metals, operates via a Ni(I)/Ni(III) pathway. acs.org
ElectrocatalysisNi/Ag NanoparticlesDecarboxylative Cross-CouplingIn situ formation of active Ag nanoparticle-coated electrode. nih.gov
ElectrocatalysisNi-based systemDoubly Decarboxylative Cross-CouplingMildly reductive, couples two different redox-active esters. nih.gov
PhotocatalysisNon-metallic Anionic CompositeDecarboxylative CouplingMetal-free, simplifies the photocatalytic system and reduces cost. news-medical.netcas.cn

Real-time Monitoring and Characterization of Transient this compound Species

Due to their extremely short lifetimes and low concentrations, the direct detection and characterization of transient radicals like the this compound present a significant analytical challenge. acs.org Advanced spectroscopic techniques are essential for observing these fleeting intermediates in real-time, providing direct evidence for their existence and crucial data on their kinetics and reaction mechanisms. nih.govosti.gov

Transient Absorption Spectroscopy (TAS) is a powerful method for this purpose. researchgate.net By using a pump-probe setup, researchers can track photochemical reactions on timescales from femtoseconds to milliseconds. aip.org In one study, femtosecond TAS was used to monitor the photodissociation of thioglycolic acid, observing the formation of an α-thiol-substituted acyl radical with a time constant of 60 ± 5 femtoseconds. aip.org Similarly, a mid-infrared probe was used to track the decarboxylation of cyclohexanecarboxylic acid, which allowed for the measurement of the this compound's lifetime (520 ± 120 ns) and spectroscopic confirmation of its formation as an intermediate. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is another indispensable tool, as it is the only technique that directly detects species with unpaired electrons, such as free radicals. syntechinnovation.combruker.com EPR can identify radical intermediates and help determine reaction mechanisms. syntechinnovation.com For instance, EPR was used to analyze the intermediate radicals produced from the reaction of hydroxyl radicals with various perfluorinated acids, detecting species such as ˙CO2−, ˙CF3, and ˙CF2COOH. rsc.org Time-resolved (TR) EPR can further provide data on the spin dynamics and lifetimes of these radical species. rsc.org To overcome the challenge of detecting very short-lived radicals, spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are often employed. rsc.org These agents react with transient radicals to form more stable, EPR-detectable adducts, enabling their quantification even during complex processes like the oxygen reduction reaction on electrocatalysts. rsc.org

TechniqueApplicationKey FindingsReference
Transient Absorption Spectroscopy (TAS)Photochemical decarboxylation of cyclohexanecarboxylic acid.Measured this compound lifetime of 520 ± 120 ns; confirmed its role as an intermediate. nih.gov
Femtosecond TASPhotodissociation of thioglycolic acid.Observed formation of an acyl radical with a time constant of ~60-70 fs. aip.org
Electron Paramagnetic Resonance (EPR)Degradation of perfluorinated carboxylic acids by hydroxyl radicals.Detected intermediate radicals including ˙CO2− and ˙CF2COOH. rsc.org
Time-Resolved (TR) EPRAnalysis of spin dynamics in radical intermediates.Evaluated longitudinal relaxation times (T1) and lifetimes of radical species. rsc.org
Scanning Electrochemical Microscopy (SECM) with Spin TrappingReal-time detection of radicals from electrocatalysts.Quantified the production of transient hydroxyl radicals during the oxygen reduction reaction. rsc.org

Quantum Chemical Design of Novel Radical-Enhanced Systems

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the rational design of molecules with specific, enhanced properties. nih.govaip.org In the context of radical chemistry, these computational methods are used to predict and understand phenomena that can be harnessed to create novel functional systems. researchgate.netacs.org

One area of focus is the phenomenon of Radical-Enhanced Deprotonation (RED-shift), where the presence of a radical center in a molecule dramatically increases the acidity of a nearby functional group, such as a carboxylic acid. researchgate.net DFT computational methods have been developed to estimate the pKa of acid radicals, confirming the intensified acidity of species like the this compound (HO2C•) and identifying others, such as the carboxy-ethynyl radical (HO2CCC•), with significantly enhanced acidity. researchgate.net This effect is attributed to extensive charge distribution in the conjugate radical anion. researchgate.net Understanding and predicting the RED-shift allows for the design of new families of persistent radicals with tailored acidity.

Another powerful concept is Radical-Enhanced Intersystem Crossing (REISC), which is used in the design of heavy-atom-free triplet photosensitizers. rsc.orgrsc.org In these systems, a stable free radical is chemically linked to a chromophore. rsc.org The spin-spin exchange interaction between the radical and the photoexcited chromophore promotes the intersystem crossing process, leading to the efficient formation of high-spin states (doublet and quartet states). rsc.orgrsc.org This mechanism provides a strategy for creating photosensitizers that avoid the cost and toxicity associated with traditional heavy-atom-containing molecules. rsc.org Quantum chemical design principles guide the synthesis of REISC systems with desired properties, such as long absorption wavelengths and high triplet state quantum yields, for applications in fields like photodynamic therapy and quantum information science. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting carboxyl radicals in chemical or biological systems?

  • Methodological Answer : Detection often involves tandem mass spectrometry (MS) coupled with covalent labeling techniques. For instance, hydroxyl radical labeling experiments utilize automated software to analyze tandem MS data, identifying and localizing labeled residues. Single-ion chromatograms are quantified to construct dose-response curves, which correlate labeling extent with exposure time . Researchers must validate results using electron paramagnetic resonance (EPR) spectroscopy for direct radical detection, as carboxyl radicals (•COOH) are short-lived and prone to dimerization . Avoid indirect assays like TBARS (thiobarbituric acid reactive substances) for lipid peroxidation studies, as they lack specificity .

Q. What are the common pathways for generating carboxyl radicals in organic synthesis?

  • Methodological Answer : The Borodine-Hunsdiecker reaction is a classic pathway: silver carboxylates react with halogens (e.g., Br₂) to form acyl hypohalites, which undergo homolytic cleavage to produce carboxyl radicals (RCOO•) and alkyl halides. These radicals decompose into CO₂ and alkyl radicals, propagating chain reactions . Advanced catalytic systems, such as visible-light-driven setups, can decarboxylate carboxylic acids to release alkyl radicals, enabling applications in drug synthesis. Key validation steps include trapping radical intermediates with spin probes (e.g., TEMPO) and analyzing products via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in carboxyl radical stability and reactivity across different environments?

  • Methodological Answer : Stability depends on the matrix (e.g., aqueous vs. lipid phases) and adjacent functional groups. For example, carboxyl radicals dimerize rapidly to form oxalic acid in aqueous solutions, but computational models (DFT/MM) show that van der Waals interactions in lipid bilayers stabilize radicals on α-carbon atoms . To address contradictions, combine kinetic studies (e.g., pulse radiolysis for reaction rate determination) with isotopic labeling to track radical fate .

Q. What analytical techniques are suitable for tracking this compound-mediated oxygenation in complex organic mixtures (e.g., lignin or pyrogenic dissolved organic matter)?

  • Methodological Answer : Kendrick Mass Defect (KMD) analysis of Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) data identifies oxygenation patterns. For instance, KMD plots reveal horizontal series of molecules differing by oxygen atoms (e.g., C₂₄H₄₀O₅→C₂₄H₄₀O₁₀), indicative of sequential hydroxyl radical (•OH) attacks. Pair this with ¹³C-NMR to confirm functional group changes .

Q. How do microbially induced radical reactions influence this compound dynamics in environmental systems?

  • Methodological Answer : Microbes produce reactive oxygen species (ROS) that degrade organic compounds via radical intermediates. For example, lignin degradation involves •OH-mediated cleavage of C–H bonds, forming carboxylated intermediates. To study this, conduct controlled microbial incubations with ROS scavengers (e.g., mannitol for •OH) and compare FT-ICR-MS profiles pre- and post-incubation .

Methodological Challenges and Best Practices

Q. What are the key challenges in quantifying this compound reaction rates, and how can they be mitigated?

  • Methodological Answer : Challenges include short radical half-lives and interference from secondary reactions. Use competitive kinetics with reference compounds (e.g., ethanol for •OH scavenging) in pulse radiolysis experiments. Validate rates using Arrhenius plots under varying temperatures . For computational validation, apply density functional theory (DFT) to model transition states and compare theoretical vs. experimental rate constants .

Q. How should researchers design experiments to distinguish this compound-specific effects from broader oxidative damage?

  • Methodological Answer : Implement isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation into carboxyl groups. Combine this with selective quenching: for example, use NaN₃ to scavenge singlet oxygen (¹O₂) while preserving •COOH activity. Control experiments with radical inhibitors (e.g., ascorbate for aqueous systems) are critical .

Data Analysis and Interpretation

Q. How can advanced computational tools enhance the interpretation of this compound data?

  • Methodological Answer : DFT/MM hybrid models simulate radical interactions in biomimetic environments (e.g., membranes). For instance, analyze spin density localization on α-carbons to predict radical stability . Pair computational results with experimental EPR hyperfine splitting data to validate electronic structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.